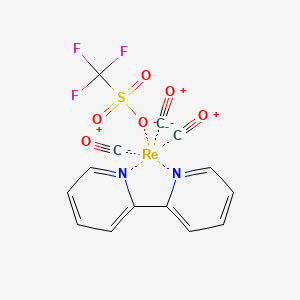
carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate” is a coordination complex that features a rhenium center coordinated to carbon monoxide and 2-pyridin-2-ylpyridine ligands, with trifluoromethanesulfonate as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of a rhenium precursor, such as rhenium pentachloride, with 2-pyridin-2-ylpyridine in the presence of carbon monoxide. The reaction is often carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination of the ligands to the rhenium center. The trifluoromethanesulfonate counterion is introduced through the addition of trifluoromethanesulfonic acid or its salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The rhenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, potentially altering the coordination environment of the rhenium center.
Substitution: Ligands coordinated to the rhenium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by the addition of competing ligands under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhenium complexes, while substitution reactions can result in the formation of new coordination complexes with different ligands.
Scientific Research Applications
This compound has several scientific research applications, including:
Catalysis: It can serve as a catalyst or catalyst precursor in various organic transformations, such as hydrogenation and carbonylation reactions.
Materials Science: The unique coordination environment of the rhenium center makes this compound a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to coordinate to different ligands can be exploited in the design of metal-based drugs or imaging agents.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In catalysis, the rhenium center can facilitate the activation of substrates through coordination and subsequent chemical transformations. The carbon monoxide and 2-pyridin-2-ylpyridine ligands play crucial roles in stabilizing the rhenium center and modulating its reactivity. The trifluoromethanesulfonate counterion helps to balance the charge and maintain the overall stability of the complex.
Comparison with Similar Compounds
Similar Compounds
Rhenium tricarbonyl complexes: These compounds also feature a rhenium center coordinated to carbon monoxide ligands but may have different ancillary ligands.
Pyridine-based rhenium complexes: These complexes have pyridine or substituted pyridine ligands coordinated to the rhenium center.
Uniqueness
The uniqueness of “carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate” lies in its specific combination of ligands and counterion, which imparts distinct electronic and steric properties. This combination can lead to unique reactivity and stability profiles, making it a valuable compound for various applications in catalysis and materials science.
Properties
IUPAC Name |
carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.CHF3O3S.3CO.Re/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)8(5,6)7;3*1-2;/h1-8H;(H,5,6,7);;;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIDDEJBNRQPDQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[O-].[Re] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N2O6ReS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
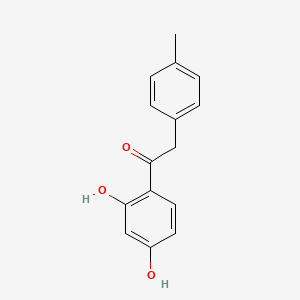
![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)
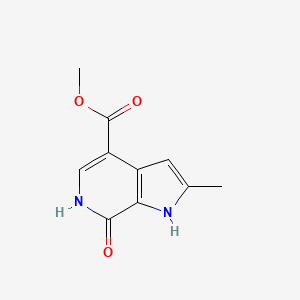
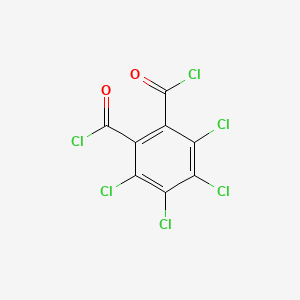
![Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B6309637.png)
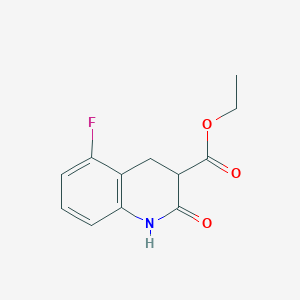
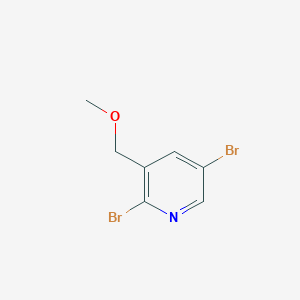
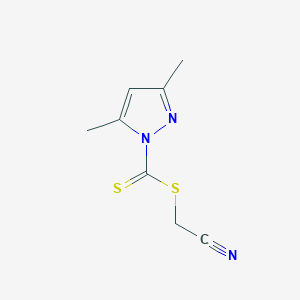

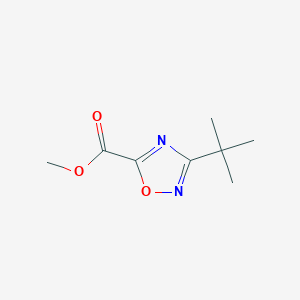
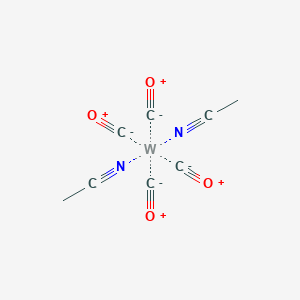
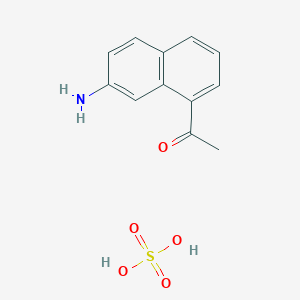
![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)
![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)
